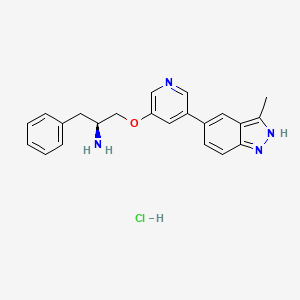

A-674563 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-674563 (hydrochloride) is a potent and selective inhibitor of the protein kinase B (AKT1). This compound is known for its ability to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of A-674563 (hydrochloride) involves multiple steps, starting from the appropriate indazole and pyridine derivatives. The key steps include:

Formation of the indazole core: This is achieved through a cyclization reaction involving the appropriate precursors.

Attachment of the pyridine moiety: This step involves the coupling of the indazole core with a pyridine derivative under specific conditions.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form, typically through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of A-674563 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

化学反应分析

Types of Reactions

A-674563 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

科学研究应用

Cancer Research

1.1 Mechanism of Action

A-674563 functions by inhibiting AKT1, which is often overactivated in cancers, leading to uncontrolled cell growth and proliferation. In studies involving non-small cell lung cancer (NSCLC) cell lines, A-674563 demonstrated a significant reduction in cell proliferation compared to other AKT inhibitors like MK-2206. Specifically, it showed a lower IC50 value across multiple NSCLC lines, especially those with Stk11 mutations .

1.2 Efficacy in Tumor Models

In vitro experiments have indicated that A-674563 reduces tumor cell proliferation with an effective concentration (EC50) of approximately 0.4 µM. It not only decreases the phosphorylation of GSK3 and MDM2 but also influences other pathways linked to apoptosis and cell cycle regulation . The compound's ability to inhibit CDK2 alongside AKT1 has been noted as a contributor to its efficacy, suggesting a multifaceted approach to targeting cancer cells .

Regenerative Medicine

2.1 Chondrocyte Preservation

A-674563 has shown promise in enhancing chondrocyte marker expression in cultured cells, which is crucial for cartilage repair and regeneration. Research indicates that A-674563 increases the expression of key chondrocytic markers such as Col2a1 and Acan by inhibiting the degradation of Sox9 protein through the ubiquitin-proteasome pathway . This effect is vital for maintaining the chondrogenic phenotype during cell culture, potentially improving autologous chondrocyte implantation (ACI) outcomes.

2.2 Potential for Cartilage Tissue Engineering

The ability of A-674563 to promote the survival and function of chondrocytes without compromising their characteristics opens avenues for its use in cartilage tissue engineering. By enhancing the expression of genes necessary for cartilage formation, A-674563 could play a role in developing therapies for osteoarthritis and other degenerative joint diseases .

Broader Biological Implications

3.1 Impact on Signaling Pathways

Beyond its direct effects on AKT1, A-674563 influences various signaling pathways including JAK/STAT, MAPK/ERK, and NF-κB pathways. This broad spectrum of action suggests that it could be utilized in studies focusing on inflammation and immune responses as well .

3.2 Applications in Drug Development

Given its dual role as an AKT1 and CDK2 inhibitor, A-674563 serves as a valuable tool in drug development efforts aimed at creating combination therapies that target multiple pathways involved in cancer progression . Its selectivity for AKT1 over other kinases like PKC enhances its potential as a therapeutic agent with fewer off-target effects.

Data Summary

作用机制

A-674563 (hydrochloride) exerts its effects by inhibiting the activity of AKT1, CDK2, and GSK3β. The inhibition of AKT1 leads to reduced phosphorylation of downstream substrates, which in turn affects cell growth, proliferation, and survival. The inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest. The inhibition of GSK3β affects various signaling pathways involved in cell survival and metabolism .

相似化合物的比较

Similar Compounds

MK-2206: A pan-AKT inhibitor that targets all three AKT isoforms.

GSK690693: Another pan-AKT inhibitor with similar potency.

AZD5363: A selective AKT inhibitor with a different chemical structure.

Uniqueness

A-674563 (hydrochloride) is unique in its selective inhibition of AKT1, which makes it more effective in certain cancer models compared to pan-AKT inhibitors. Its additional potency against CDK2 and GSK3β further enhances its therapeutic potential .

生物活性

A-674563 hydrochloride is a selective inhibitor of AKT1, a serine-threonine kinase that plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating non-small cell lung cancer (NSCLC) and other malignancies due to its efficacy in inhibiting tumor cell proliferation and altering cell cycle dynamics.

A-674563 primarily inhibits AKT1, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation. It has been shown to suppress CDK2 activity, which is essential for cell cycle progression. The compound exhibits a Ki value of 11 nM for AKT1 in cell-free assays, demonstrating its potency and selectivity over other kinases such as PKA and PKC .

Efficacy in NSCLC

Research indicates that A-674563 is significantly more effective than the pan-AKT inhibitor MK-2206 in reducing the survival of various NSCLC cell lines. In comparative studies involving six different NSCLC lines (A549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650), A-674563 consistently demonstrated lower IC50 values and more pronounced reductions in cell proliferation compared to MK-2206 .

Table 1: Comparative Efficacy of A-674563 and MK-2206

| Cell Line | IC50 A-674563 (μM) | IC50 MK-2206 (μM) | Relative Efficacy |

|---|---|---|---|

| A549 | 0.15 | 0.36 | Higher |

| A427 | 0.03 | 0.07 | Higher |

| NCI-H23 | 0.07 | 0.18 | Higher |

| NCI-H358 | 0.36 | 0.70 | Higher |

| NCI-H1975 | 0.18 | 0.36 | Higher |

| NCI-H1650 | 0.70 | 1.00 | Higher |

Cell Cycle Analysis

Treatment with A-674563 resulted in significant alterations in the cell cycle distribution of NSCLC cells. Specifically, it decreased the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a shift towards DNA synthesis and replication . In contrast, MK-2206 did not produce significant changes in cell cycle dynamics across these cell lines.

Protein Expression Modulation

Western blot analyses revealed that A-674563 treatment led to increased levels of phosphorylated AKT (p-AKT) at Ser473 and Thr308 in NSCLC cells, contrasting with the effects observed with MK-2206 which decreased p-AKT levels . This differential modulation suggests that A-674563 may activate compensatory survival pathways even while inhibiting AKT1.

Table 2: Protein Expression Changes Post-Treatment

| Protein Target | Change with A-674563 | Change with MK-2206 |

|---|---|---|

| p-AKT (Ser473) | Increased | Decreased |

| p-CDK2 | Decreased | Less dramatic effects |

| p-MDM2 | Increased | Decreased |

| p-AS160 | Increased | Decreased |

Case Studies and Research Findings

In a study published by researchers investigating the effects of A-674563 on NSCLC cells, it was found that the compound not only inhibited AKT1 but also had off-target effects on CDK2, which are believed to contribute to its overall efficacy against tumor growth . The data suggest that selective inhibition of AKT1 may present a more effective strategy compared to broader pan-AKT inhibition.

Clinical Implications

The findings support further clinical investigations into A-674563 as a potential therapeutic agent for patients with NSCLC exhibiting specific genetic backgrounds or mutations that confer sensitivity to AKT inhibition.

属性

分子式 |

C22H23ClN4O |

|---|---|

分子量 |

394.9 g/mol |

IUPAC 名称 |

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1 |

InChI 键 |

HLNHYVLLEFHBJD-FYZYNONXSA-N |

SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |

手性 SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl |

规范 SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。